molecular formula C17H22N6 B12224945 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

Cat. No.: B12224945
M. Wt: 310.4 g/mol
InChI Key: JZDQNTGRLQPHRZ-UHFFFAOYSA-N
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Description

4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is a complex organic compound that belongs to the class of quinazolines Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline typically involves multiple steps:

    Formation of the Tetrahydroquinazoline Core: The tetrahydroquinazoline core can be synthesized through a cyclization reaction involving an appropriate precursor such as 2-aminobenzylamine and a carbonyl compound.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction using a suitable piperazine derivative.

    Attachment of the 6-Methylpyrimidin-4-yl Group: The final step involves the attachment of the 6-methylpyrimidin-4-yl group to the piperazine ring through a coupling reaction, often facilitated by a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer, neurological disorders, and infectious diseases.

Mechanism of Action

The mechanism of action of 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(6-Chloropyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
  • 4-[4-(6-Fluoropyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
  • 4-[4-(6-Methylpyridin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

Uniqueness

The uniqueness of 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline lies in its specific substitution pattern, which may confer distinct biological activity and selectivity for certain molecular targets. This makes it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C17H22N6

Molecular Weight

310.4 g/mol

IUPAC Name

4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

InChI

InChI=1S/C17H22N6/c1-13-10-16(20-11-18-13)22-6-8-23(9-7-22)17-14-4-2-3-5-15(14)19-12-21-17/h10-12H,2-9H2,1H3

InChI Key

JZDQNTGRLQPHRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=NC=NC4=C3CCCC4

Origin of Product

United States

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